5-(Aminomethyl)-6-methylpyridine-3-sulfonamide hydrochloride
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Overview
Description
5-(Aminomethyl)-6-methylpyridine-3-sulfonamide hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminomethyl group at the 5-position, a methyl group at the 6-position, and a sulfonamide group at the 3-position of the pyridine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-6-methylpyridine-3-sulfonamide hydrochloride typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-methylpyridine-3-sulfonamide.
Aminomethylation: The 6-methylpyridine-3-sulfonamide undergoes aminomethylation at the 5-position. This step can be achieved using formaldehyde and ammonium chloride under acidic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-6-methylpyridine-3-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids or N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-(Aminomethyl)-6-methylpyridine-3-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-6-methylpyridine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonamide group can enhance binding affinity through electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(Aminomethyl)-2-methylpyridine-3-sulfonamide hydrochloride
- 5-(Aminomethyl)-4-methylpyridine-3-sulfonamide hydrochloride
- 5-(Aminomethyl)-6-ethylpyridine-3-sulfonamide hydrochloride
Uniqueness
5-(Aminomethyl)-6-methylpyridine-3-sulfonamide hydrochloride is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of the methyl group at the 6-position can influence the compound’s steric and electronic properties, potentially leading to enhanced selectivity and potency in its applications.
Properties
IUPAC Name |
5-(aminomethyl)-6-methylpyridine-3-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S.ClH/c1-5-6(3-8)2-7(4-10-5)13(9,11)12;/h2,4H,3,8H2,1H3,(H2,9,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WESRWNHGKXLCEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)S(=O)(=O)N)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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